molecular formula C12H18N2O3 B1531983 (2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-97-6

(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1531983
CAS No.: 2098159-97-6
M. Wt: 238.28 g/mol
InChI Key: RUYYZXYOYMUAGN-SNAWJCMRSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure contains two nitrogen atoms and is often used in the development of pharmaceuticals . The compound also contains a carboxylic acid group (-COOH), which is a common functional group that can participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones . The tert-butoxy and carboxylic acid groups could be introduced through further functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group, and the tert-butoxy group. These groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The carboxylic acid group in this compound can participate in various reactions such as esterification, amide formation, and reduction . The pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility .

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of (2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid indicates its potential for forming hydrogen-bonded supramolecular structures. Studies have explored its derivatives' ability to form one, two, and three-dimensional hydrogen-bonded frameworks through a combination of N-H...O, N-H...N, and O-H...O interactions (Portilla et al., 2007). These findings suggest applications in materials science, particularly in the design of novel molecular assemblies.

Synthetic Applications

The compound's structure is conducive to reactions that yield highly diastereoselective products. For example, research has shown that derivatives of this compound can undergo substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives through reductive debromination and double-bond hydrogenation processes (Noda & Seebach, 1987). This highlights its utility in organic synthesis, particularly in the creation of chiral molecules.

Degradation Studies

The compound's structure has been studied in the context of polymer degradation, specifically in the thermo-oxidative degradation of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). These studies provide insights into the stability and degradation mechanisms of polymers, which are crucial for improving material properties and lifecycle management (Botelho et al., 2001).

Molecular Synthesis

Research on halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which can be synthesized from compounds structurally related to this compound, suggests applications in the development of new pharmaceuticals and agrochemicals. These compounds exhibit varied biological activities, making them of interest for further medicinal chemistry research (Ivanov et al., 2017).

NMR Spectroscopy and Chemical Analysis

The compound and its derivatives have been the subject of NMR spectroscopic studies to elucidate their chemical shifts and structural characteristics. Such research provides valuable data for the identification and characterization of similar compounds in chemical and pharmaceutical research (Cabildo et al., 1984).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential pharmaceutical, future work could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Properties

IUPAC Name

(E)-3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-7-6-14-9-10(8-13-14)4-5-11(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYZXYOYMUAGN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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